molecular formula C12H9Cl2N5O B12479425 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine

Cat. No.: B12479425
M. Wt: 310.14 g/mol
InChI Key: XSTGNGILNCEZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine is a complex organic compound characterized by the presence of a dichlorophenyl group attached to a furan ring, which is further connected to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine typically involves multiple steps. One common route starts with the preparation of the furan ring substituted with a dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using 2,5-dichlorobenzoyl chloride and furan in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a series of reactions to introduce the tetrazole ring, often involving the use of sodium azide and a suitable solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain proteins, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 2,5-Dichlorophenylfuran
  • Tetrazole derivatives with similar substituents

Uniqueness

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and tetrazole moieties allows for versatile interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9Cl2N5O

Molecular Weight

310.14 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H9Cl2N5O/c13-7-1-3-10(14)9(5-7)11-4-2-8(20-11)6-15-12-16-18-19-17-12/h1-5H,6H2,(H2,15,16,17,18,19)

InChI Key

XSTGNGILNCEZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNC3=NNN=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.